1-[4-(1-Adamantyloxy)phenyl]piperidine
CAS No.: 56714-70-6
Cat. No.: VC0546150
Molecular Formula: C21H29NO
Molecular Weight: 311.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![1-[4-(1-Adamantyloxy)phenyl]piperidine - 56714-70-6](/images/no_structure.jpg)
Specification
CAS No. | 56714-70-6 |
---|---|
Molecular Formula | C21H29NO |
Molecular Weight | 311.5 g/mol |
IUPAC Name | 1-[4-(1-adamantyloxy)phenyl]piperidine |
Standard InChI | InChI=1S/C21H29NO/c1-2-8-22(9-3-1)19-4-6-20(7-5-19)23-21-13-16-10-17(14-21)12-18(11-16)15-21/h4-7,16-18H,1-3,8-15H2 |
Standard InChI Key | NMFLMLJPBJHWSE-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2=CC=C(C=C2)OC34CC5CC(C3)CC(C5)C4 |
Canonical SMILES | C1CCN(CC1)C2=CC=C(C=C2)OC34CC5CC(C3)CC(C5)C4 |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-[4-(1-Adamantyloxy)phenyl]piperidine features a piperidine ring substituted at the nitrogen atom with a 4-(1-adamantyloxy)phenyl group. The adamantyl moiety, a diamondoid hydrocarbon, confers steric bulk and lipophilicity, while the piperidine ring contributes basicity and conformational flexibility . The molecular formula is C21H29NO, with a molecular weight of 311.46 g/mol .
Physical Characteristics
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Appearance | White to yellow crystal powder | |
Purity | ≥97% | |
Melting Point | Not reported | — |
Boiling Point | Not reported | — |
Density | ~1.0 g/cm³ (estimated) | (analog) |
Solubility | Likely low in polar solvents |
The absence of explicit melting/boiling point data in literature underscores the need for further experimental characterization. Comparative analysis with 4-phenylpiperidine (melting point: 61–65°C) suggests that the adamantyl group may elevate thermal stability due to increased molecular rigidity.
Synthesis and Reactivity
Iron-Catalyzed Pathways
Iron(III)-catalyzed reactions have emerged as a viable route for synthesizing piperidine derivatives. In a study by García et al., FeCl3 facilitated the formation of homoallyl sulfonyl amides from sulfonamides, aldehydes, and allyltrimethylsilane . Although direct synthesis of 4-chloro-2,6-disubstituted piperidines was unsuccessful, modifications using formaldehyde yielded 4-chloro-2-substituted piperidines in ~90% yield . This methodology could be adapted for 1-[4-(1-Adamantyloxy)phenyl]piperidine by substituting benzaldehyde with 4-(1-adamantyloxy)benzaldehyde.
Optimization Strategies
Key reaction parameters influencing yield include:
-
Catalyst loading: Incremental FeCl3 addition (5–10 mol%) improved yields from 60% to 90% .
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Temperature: Elevated temperatures (50°C) accelerated iminium ion formation, critical for cyclization .
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Additives: Desiccants like MgSO4 enhanced efficiency by sequestering water .
Conformational Dynamics
Gas-Phase Studies
Conformational analysis of 1-phenylpiperidin-4-one revealed three dominant conformers: axial (Ax), equatorial (Eq), and twist (Tw) . At 298 K, the equilibrium populations were 41.9% Ax, 36.2% Eq, and 21.9% Tw . For 1-[4-(1-Adamantyloxy)phenyl]piperidine, the bulky adamantyl group likely favors axial conformers to minimize steric clashes with the piperidine ring. Density functional theory (DFT) calculations predict a similar equatorial-to-axial shift observed in 1-CN-piperidin-4-one .
Solvent Effects
Polar solvents may stabilize equatorial conformers through dipole interactions, whereas nonpolar environments favor axial orientations. This solvent-dependent behavior has implications for crystallization and reactivity in synthetic applications .
Applications and Industrial Relevance
Pharmaceutical Intermediates
1-[4-(1-Adamantyloxy)phenyl]piperidine serves as a precursor in synthesizing bioactive molecules. Adamantyl derivatives are prevalent in antiviral and neuroprotective agents, leveraging their lipid solubility to enhance blood-brain barrier penetration .
Material Science
The diamondoid adamantyl group imparts thermal stability and rigidity, making this compound a candidate for high-performance polymers or coatings .
Recent Advances and Future Directions
Catalytic Innovations
Recent efforts focus on enantioselective synthesis using chiral iron complexes, aiming to access optically pure piperidine derivatives for drug development .
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